![molecular formula C12H7N3O4 B14173641 5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione CAS No. 920506-98-5](/img/structure/B14173641.png)
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a nitrophenyl ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate under reflux conditions . Another approach involves the reductive amination of the acetyl group followed by cyclization with dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes involved in DNA repair. The compound can inhibit the activity of these enzymes, leading to the accumulation of DNA damage and ultimately cell death . This mechanism is particularly relevant in the context of cancer therapy, where the compound can enhance the efficacy of DNA-damaging agents .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also feature a pyrimidine ring and have been studied for their potential as enzyme inhibitors.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds are structurally similar and have shown promise as antiproliferative agents.
Uniqueness
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
Propiedades
Número CAS |
920506-98-5 |
|---|---|
Fórmula molecular |
C12H7N3O4 |
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
5-[2-(4-nitrophenyl)ethynyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H7N3O4/c16-11-9(7-13-12(17)14-11)4-1-8-2-5-10(6-3-8)15(18)19/h2-3,5-7H,(H2,13,14,16,17) |
Clave InChI |
BNGBPZFGGNXEOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CNC(=O)NC2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


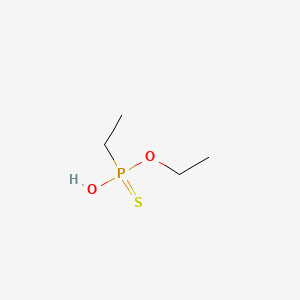

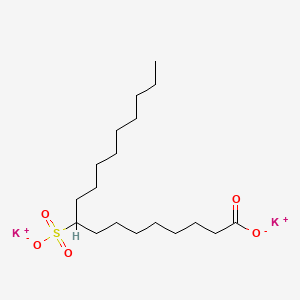
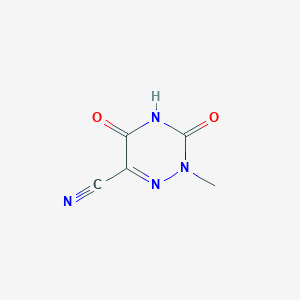
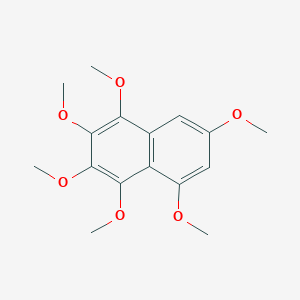
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)


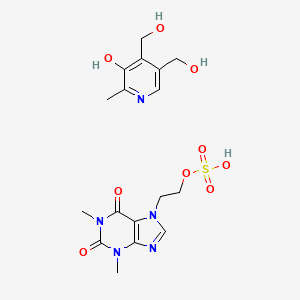
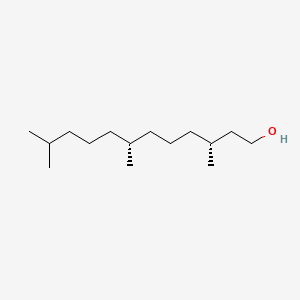
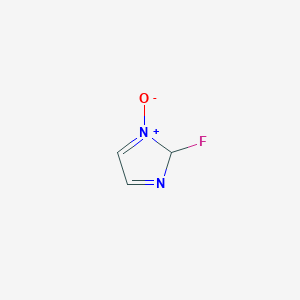
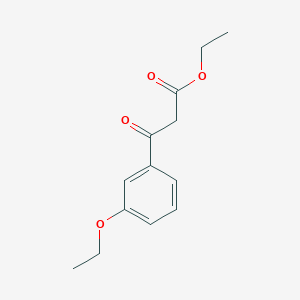
![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
